molecular formula C19H19N3O3 B070687 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one CAS No. 165615-84-9

5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one

Cat. No. B070687
M. Wt: 337.4 g/mol
InChI Key: CJUGSAUGBTZRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as a selective dopamine D3 receptor antagonist and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation. This compound has been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia.

Mechanism Of Action

The mechanism of action of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one involves its ability to selectively block dopamine D3 receptors. This receptor subtype is involved in the regulation of reward and motivation, and its blockade has been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition.

Biochemical And Physiological Effects

5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant and antipsychotic effects in animal models of depression and schizophrenia.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one is its high selectivity for dopamine D3 receptors. This allows for more precise targeting of this receptor subtype, which is involved in the regulation of reward and motivation. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for the study of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another potential direction is the study of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders should be further explored.

Synthesis Methods

The synthesis of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one involves a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenylmethylenemalononitrile. The second step involves the reaction of 2,5-dimethoxyphenylmethylenemalononitrile with hydrazine hydrate to form 5-(2,5-dimethoxyphenyl)imidazole-4-carboxaldehyde. The final step involves the reaction of 5-(2,5-dimethoxyphenyl)imidazole-4-carboxaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one.

properties

CAS RN

165615-84-9

Product Name

5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one

InChI

InChI=1S/C19H19N3O3/c1-24-13-3-4-18(25-2)12(7-13)9-15-14-10-17-16(21-19(23)22-17)8-11(14)5-6-20-15/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,21,22,23)

InChI Key

CJUGSAUGBTZRFB-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2

SMILES

COC1=CC(=C(C=C1)OC)CC2=NCCC3=CC4=C(C=C32)NC(=O)N4

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2

synonyms

2H-Imidazo[4,5-g]isoquinolin-2-one, 5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydro-

Origin of Product

United States

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